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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

Cat. No.: B103922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Oxo-4-
phenylbutanenitrile (CAS No. 19212-27-2), a β-ketonitrile with significant applications in

organic synthesis and as a potential intermediate in pharmaceutical development. The

document outlines predicted and typical spectroscopic values based on the compound's

structure, alongside standardized experimental protocols for acquiring such data.

Compound Information:

IUPAC Name: 3-oxo-4-phenylbutanenitrile[1]

Molecular Formula: C₁₀H₉NO[1][2]

Molecular Weight: 159.18 g/mol [1][3]

CAS Number: 19212-27-2[1][2][3]

Predicted Spectroscopic Data
While experimentally obtained spectra for 3-Oxo-4-phenylbutanenitrile are not publicly

available in detail, the following tables summarize the predicted and typical spectroscopic

characteristics based on its chemical structure, which includes a phenyl group, a ketone, and a

nitrile functional group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H Ar-H

~ 3.80 Singlet 2H Ph-CH₂-C=O

~ 3.50 Singlet 2H O=C-CH₂-CN

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 201.0 C=O

~ 133.0 Ar-C (quat)

~ 129.0 Ar-CH

~ 128.5 Ar-CH

~ 127.0 Ar-CH

~ 116.0 C≡N

~ 49.0 Ph-CH₂-C=O

~ 28.0 O=C-CH₂-CN

Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Data
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Frequency (cm⁻¹) Intensity Assignment

~ 3030 Medium C-H stretch (aromatic)

~ 2950, 2870 Medium C-H stretch (aliphatic)

~ 2250 Medium C≡N stretch (nitrile)

~ 1720 Strong C=O stretch (ketone)

~ 1600, 1495 Medium C=C stretch (aromatic ring)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Abundance (%) Assignment

159 Moderate [M]⁺ (Molecular Ion)

91 High [C₇H₇]⁺ (Tropylium ion)

68 Moderate
[M - C₇H₇O]⁺ or other

fragmentation

65 Moderate [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices for a compound of this nature.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Oxo-4-phenylbutanenitrile is dissolved

in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-

d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard (δ 0.00 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
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¹H NMR Acquisition:

The instrument is tuned and the magnetic field is shimmed for homogeneity.

A standard single-pulse experiment is performed.

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are

referenced to TMS.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, and a

longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon

signals, including quaternary carbons.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the compound is

ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the

ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the spectrometer, and the spectrum is recorded, typically over a

range of 4000 to 400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via Gas

Chromatography (GC-MS) for separation and analysis of a pure compound.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 3-Oxo-4-phenylbutanenitrile.
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A generalized workflow for the synthesis and spectroscopic characterization of an organic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-Oxo-4-phenylbutanenitrile 95% | CAS: 19212-27-2 | AChemBlock [achemblock.com]

3. lookchem.com [lookchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3-Oxo-4-
phenylbutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103922#spectroscopic-data-of-3-oxo-4-
phenylbutanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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